1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hydrochloride

Catalog No.
S14444858
CAS No.
M.F
C10H18ClNO
M. Wt
203.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hyd...

Product Name

1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hydrochloride

IUPAC Name

1-(4-amino-1-bicyclo[2.2.2]octanyl)ethanone;hydrochloride

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

InChI

InChI=1S/C10H17NO.ClH/c1-8(12)9-2-5-10(11,6-3-9)7-4-9;/h2-7,11H2,1H3;1H

InChI Key

SZERQBYCOSUAMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CCC(CC1)(CC2)N.Cl

1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H18ClN0. It is characterized by its bicyclic structure, which consists of a bicyclo[2.2.2]octane framework substituted with an amino group and an ethanone moiety. The compound has a molecular weight of 203.71 g/mol and is typically obtained in a hydrochloride salt form, enhancing its solubility in water and making it suitable for various applications in biological and chemical research .

Due to the presence of functional groups such as the amine and carbonyl groups. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles.
  • Acylation: The carbonyl group can undergo acylation reactions, forming derivatives that may have enhanced biological activity or altered pharmacokinetics.
  • Reduction: The carbonyl group can be reduced to an alcohol, leading to derivatives that may exhibit different properties compared to the parent compound.

1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethan-1-one hydrochloride exhibits notable biological activity, particularly in the field of pharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly those involving dopamine and norepinephrine, suggesting possible applications in treating conditions like depression or attention deficit hyperactivity disorder (ADHD). Additionally, its structural similarity to other psychoactive compounds may indicate potential for central nervous system activity .

The synthesis of 1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethan-1-one hydrochloride typically involves several steps:

  • Formation of Bicyclo[2.2.2]octane Framework: Starting from commercially available bicyclo[2.2.2]octane derivatives, the introduction of an amino group can be achieved through reductive amination or direct amination methods.
  • Acylation: The amino-substituted bicyclic compound can then be acylated using acetic anhydride or acetyl chloride to form the ethanone derivative.
  • Hydrochloride Salt Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

This compound has several applications across various fields:

  • Pharmaceutical Research: Due to its potential neuroactive properties, it is investigated as a candidate for developing new treatments for neurological disorders.
  • Chemical Biology: It serves as a building block for synthesizing other bioactive molecules.
  • Research Tool: Its unique structure allows it to be used in studies exploring receptor interactions and signaling pathways.

Interaction studies of 1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethan-1-one hydrochloride focus on its binding affinities and effects on neurotransmitter receptors. Preliminary studies suggest that it may interact with dopamine and norepinephrine receptors, similar to other compounds in its class, indicating its potential role as a modulator in synaptic transmission.

Several compounds share structural similarities with 1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethan-1-one hydrochloride, including:

Compound NameMolecular FormulaKey Features
4-Aminobicyclo[2.2.2]octan-1-olC8H15NOHydroxyl group instead of carbonyl
Ethyl 4-Aminobicyclo[2.2.2]octane-1-carboxylate hydrochlorideC11H20ClNO2Contains an ethyl ester group
1-Aminobicyclo[2.2.2]octane HydrochlorideC8H16ClNLacks the ethanone moiety

Uniqueness

The uniqueness of 1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethan-1-one hydrochloride lies in its specific combination of bicyclic structure with both an amino and carbonyl functional group, which may confer distinct biological activities compared to other similar compounds that lack one of these features or have different substituents.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

203.1076919 g/mol

Monoisotopic Mass

203.1076919 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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